Valerenic acid

説明

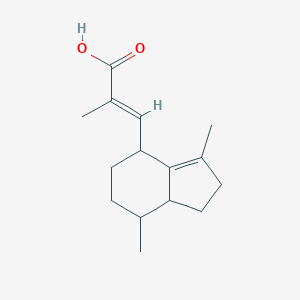

Structure

3D Structure

特性

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBNTWHYQKGEIQ-SUKRRCERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034089 | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3569-10-6 | |

| Record name | (-)-Valerenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALERENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Valerenic Acid's Interaction with GABAa Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerenic acid, a key bioactive constituent of the medicinal plant Valeriana officinalis, has garnered significant attention for its anxiolytic and sedative properties. These effects are primarily mediated through its interaction with the γ-aminobutyric acid type A (GABAa) receptor, the principal inhibitory neurotransmitter receptor in the central nervous system. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound on GABAa receptors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development who are investigating GABAergic modulation.

Introduction to GABAa Receptors

GABAa receptors are ligand-gated ion channels that are fundamental to the regulation of neuronal excitability.[1] These receptors are pentameric structures assembled from a variety of subunits (e.g., α, β, γ, δ), which form a central chloride (Cl⁻) permeable pore.[2][3] The binding of the endogenous ligand GABA to its recognition sites on the receptor complex triggers a conformational change, leading to the opening of the channel and an influx of Cl⁻ ions.[4] This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.[5] The diverse subunit composition of GABAa receptors gives rise to a wide array of receptor subtypes with distinct pharmacological properties and anatomical distributions, making them attractive targets for therapeutic intervention in various neurological and psychiatric disorders.[1][6]

Mechanism of Action of this compound

This compound acts as a positive allosteric modulator of GABAa receptors.[[“]][8] Unlike the endogenous agonist GABA, which binds to the orthosteric site, this compound binds to a distinct allosteric site on the receptor complex.[5] This binding enhances the receptor's response to GABA, thereby potentiating the inhibitory effect of this neurotransmitter.[8][[“]]

Subunit Specificity

A critical aspect of this compound's mechanism of action is its pronounced subunit selectivity. It preferentially modulates GABAa receptors containing β2 or β3 subunits, while having a significantly weaker effect on receptors incorporating the β1 subunit.[10][11] This specificity is a key determinant of its pharmacological profile. The modulation by this compound is not dependent on the presence of the γ subunit, which is a distinguishing feature from benzodiazepines.[11] Furthermore, its effects are not blocked by the benzodiazepine (B76468) antagonist flumazenil, indicating a different binding site and mechanism of action.[11]

Binding Site

Studies involving site-directed mutagenesis have provided valuable insights into the binding site of this compound on the GABAa receptor. A crucial amino acid residue for the action of this compound is asparagine at position 265 (N265) in the transmembrane domain 2 (TM2) of the β2 and β3 subunits.[11][12] Mutation of this residue to serine (as found in the insensitive β1 subunit) or methionine drastically reduces the potentiating effect of this compound.[11][12][13] This suggests that this compound likely interacts with the loreclezole (B39811) binding pocket, a known allosteric modulatory site.[8][11] Docking studies and further mutational analyses suggest a binding pocket for this compound at the β⁺/α⁻ subunit interface, encompassing the β3N265 residue.[13]

Functional Effects

At the functional level, this compound shifts the GABA concentration-response curve to the left, indicating an increased potency of GABA in the presence of the modulator.[11] At higher concentrations (≥ 30 µM), this compound can directly activate the GABAa receptor, acting as a GABA-mimetic.[8][11] However, at even higher concentrations (≥ 100 µM), an inhibitory effect or open channel block has been observed.[[“]][11]

Quantitative Data on GABAa Receptor Modulation

The following table summarizes the quantitative data from various studies on the modulation of GABAa receptors by this compound and its derivatives. The data primarily comes from two-microelectrode voltage-clamp (TEVC) experiments on recombinant GABAa receptors expressed in Xenopus laevis oocytes.

| Compound | Receptor Subunit Composition | EC₅₀ (µM) | Maximum Potentiation (% of GABA response) | Reference |

| This compound | α₁β₂ | - | - | [11] |

| α₁β₃ | - | - | [10] | |

| α₁β₁ | Negligible effect | Negligible effect | [10][11] | |

| α₁β₂(N265S) | Significantly reduced sensitivity | Significantly reduced sensitivity | [11] | |

| α₁β₁(S290N) | Sensitivity induced | Sensitivity induced | [11] | |

| This compound Amide (VA-A) | α₁β₃ | 13.7 ± 2.3 | 2021 ± 231 | [10] |

| α₁β₂ | - | - | [10] | |

| VA-Methylamide (VA-MA) | α₁β₃ | - | 1043 ± 57 | [14] |

| VA-Tetrazole (VA-TET) | α₁β₃γ₂S | 6.0 ± 1.0 | - | [15] |

Experimental Protocols

The primary experimental technique used to characterize the effects of this compound on GABAa receptors is the two-microelectrode voltage-clamp (TEVC) assay using Xenopus laevis oocytes.

Preparation of Xenopus laevis Oocytes and cRNA Injection

-

Oocyte Harvesting: Female Xenopus laevis frogs are anesthetized in a solution of 0.2% MS-222 (tricaine methanesulfonate).[10] Ovarian lobes are surgically removed and placed in a calcium-free saline solution.

-

Defolliculation: The oocytes are treated with collagenase (e.g., 2 mg/mL Type 1A) to enzymatically remove the follicular cell layer.[15]

-

cRNA Preparation: Capped poly(A+) cRNA transcripts for the desired GABAa receptor subunits are synthesized in vitro from linearized cDNA templates.[10]

-

cRNA Injection: Stage V-VI oocytes are selected and injected with approximately 10-50 nL of a solution containing the cRNA mixture.[10][15] The ratio of cRNAs is optimized to ensure the expression of the desired receptor subtype (e.g., 1:1:10 for α:β:γ subunits).[10]

-

Incubation: Injected oocytes are stored at 18°C in ND96 solution for 2-7 days to allow for receptor expression.[10]

Two-Microelectrode Voltage-Clamp (TEVC) Electrophysiology

-

Setup: An oocyte expressing the recombinant GABAa receptors is placed in a recording chamber and continuously perfused with a bath solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 1 mM CaCl₂, 5 mM HEPES, pH 7.4).[15]

-

Microelectrodes: Two glass microelectrodes, filled with a high concentration of KCl (e.g., 3 M), are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a holding potential, typically -70 mV.[10][15]

-

Drug Application: GABA and this compound (or its derivatives) are dissolved in the bath solution and applied to the oocyte via a perfusion system.

-

Data Acquisition: The current required to maintain the holding potential is recorded. The application of GABA induces an inward chloride current (IGABA). The modulatory effect of this compound is assessed by co-applying it with GABA and measuring the change in the amplitude of IGABA.[16]

-

Data Analysis: Concentration-response curves are generated by applying a range of GABA concentrations in the absence and presence of a fixed concentration of this compound, or by applying a range of this compound concentrations at a fixed, sub-maximal GABA concentration (e.g., EC₃₋₇).[14] EC₅₀ and maximal potentiation values are calculated from these curves.

Visualizations of Pathways and Workflows

Signaling Pathway of this compound on GABAa Receptors

Caption: this compound allosterically modulates the GABAa receptor.

Experimental Workflow for TEVC Analysis

Caption: Workflow for analyzing this compound's effect using TEVC.

Logical Relationship of this compound's Subunit Specificity

Caption: this compound preferentially modulates GABAa receptors with β2 or β3 subunits.

Conclusion

This compound represents a significant natural product modulator of GABAa receptors with a distinct mechanism of action characterized by its allosteric nature and β2/β3 subunit selectivity. The identification of its binding site and the elucidation of its functional effects provide a solid foundation for the rational design and development of novel therapeutics targeting the GABAergic system. The experimental protocols and data presented in this guide offer a framework for further investigation into the pharmacological properties of this compound and its derivatives, with the potential to lead to new treatments for anxiety, insomnia, and other neurological disorders.

References

- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GABAA receptors: structure and function in the basal ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GABAA receptor - Wikipedia [en.wikipedia.org]

- 4. GABA Receptor: Understanding its Structure, Function, and Role in Neurotransmission - DoveMed [dovemed.com]

- 5. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 6. Structures of the human GABAA receptor reveal how it functions and could help improve key drugs - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]

- 7. consensus.app [consensus.app]

- 8. researchgate.net [researchgate.net]

- 9. consensus.app [consensus.app]

- 10. This compound derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. GABA A receptors as in vivo substrate for the anxiolytic action of this compound, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the putative binding pocket of this compound on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Modulation of GABAA receptors by valerian extracts is related to the content of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Valerenic Acid: A Technical Guide to its Partial Agonist Activity at the 5-HT5a Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of valerenic acid's interaction with the 5-hydroxytryptamine 5a (5-HT5a) receptor, specifically focusing on its characterization as a partial agonist. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows to support further research and drug development efforts in this area.

Core Findings: this compound as a 5-HT5a Partial Agonist

This compound, a key constituent of the valerian plant, has been identified as a partial agonist at the 5-HT5a serotonin (B10506) receptor. This interaction is thought to contribute to the sedative and anxiolytic properties of valerian extracts. The 5-HT5a receptor, predominantly expressed in the central nervous system, is a G protein-coupled receptor (GPCR) that signals through the Gi/o pathway to inhibit adenylyl cyclase and subsequently decrease intracellular cyclic AMP (cAMP) levels.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the interaction of this compound with the human 5-HT5a receptor.

| Parameter | Value | Assay Type | Reference |

| IC50 | 17.2 µM | Radioligand Binding Assay ([³H]LSD competition) | [1] |

| Ki | 10.7 µM | Radioligand Binding Assay (calculated from IC50) | [2] |

Note: As of the latest literature review, specific EC50 and Emax values for this compound in a 5-HT5a receptor-mediated cAMP inhibition assay have not been published. The partial agonism is inferred from GTP shift assays.

Signaling Pathway and Experimental Logic

This compound's partial agonism at the 5-HT5a receptor is characterized by its ability to bind to the receptor and elicit a response that is intermediate between that of a full agonist (like serotonin) and a neutral antagonist. This is demonstrated through binding affinity and functional assays that probe the receptor's signaling cascade.

Characterization of this compound's 5-HT5a Receptor Activity.

The 5-HT5a receptor is coupled to an inhibitory G-protein (Gi/o). Upon agonist binding, this G-protein inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels.

Simplified 5-HT5a Receptor Signaling Cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize this compound's activity at the 5-HT5a receptor, based on the foundational work by Dietz et al. (2005).[1][3]

Radioligand Binding Assay

This assay determines the binding affinity of this compound for the human 5-HT5a receptor by measuring its ability to compete with a known radiolabeled ligand, [³H]lysergic acid diethylamide ([³H]LSD).

Workflow:

Workflow for 5-HT5a Radioligand Binding Assay.

Detailed Protocol:

-

Cell Culture and Membrane Preparation:

-

Human 5-HT5a-transfected Chinese hamster ovary (CHO-K1) cells are grown in Ham's F12 media supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 250 µg/ml geneticin.

-

Cells are harvested, and crude membranes are prepared by homogenization in ice-cold buffer followed by centrifugation. The resulting pellet is resuspended and stored at -80°C.

-

-

Binding Assay:

-

The assay is performed in a total volume of 250 µL in 96-well plates.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

To each well, add:

-

50 µL of assay buffer (for total binding) or 10 µM serotonin (for non-specific binding).

-

50 µL of various concentrations of this compound.

-

50 µL of [³H]LSD (final concentration ~1.5 nM).

-

100 µL of the membrane preparation (10-20 µg of protein).

-

-

Incubate at 37°C for 30 minutes.

-

-

Filtration and Counting:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (presoaked in 0.5% polyethylenimine).

-

Filters are washed three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

The radioactivity retained on the filters is counted using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value is determined by non-linear regression analysis of the competition binding data. The Ki value can then be calculated using the Cheng-Prusoff equation.

-

GTP Shift Assay

This functional assay is used to differentiate between agonist and antagonist activity at GPCRs. Agonists promote a high-affinity state of the receptor for the G-protein, which is sensitive to guanine (B1146940) nucleotides like GTP.

Workflow:

GTP Shift Assay Experimental Workflow.

Detailed Protocol:

-

The protocol is identical to the radioligand binding assay described above, with one key difference: the competition binding experiment is performed in parallel in the absence and presence of a non-hydrolyzable GTP analog (e.g., 100 µM GTPγS) or GTP.[1]

-

A rightward shift in the IC50 curve for this compound in the presence of GTP indicates that it stabilizes the high-affinity, G-protein-coupled state of the receptor, characteristic of an agonist. The magnitude of this shift can provide an indication of agonist efficacy.

cAMP Functional Assay

This assay directly measures the functional consequence of 5-HT5a receptor activation by quantifying the inhibition of intracellular cAMP production.

Detailed Protocol (General for Gi/o-coupled receptors):

-

Cell Culture and Seeding:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT5a receptor are cultured as described previously.

-

Cells are seeded into 384-well plates and incubated overnight.

-

-

Assay Procedure:

-

The culture medium is removed, and cells are incubated with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Forskolin, a direct activator of adenylyl cyclase, is added to all wells (except negative controls) to induce a measurable level of cAMP.

-

Varying concentrations of this compound are added to the wells.

-

The plate is incubated for 30 minutes at room temperature.

-

-

cAMP Detection:

-

Cell lysis buffer containing cAMP detection reagents (e.g., using HTRF or AlphaScreen technology, which involve a labeled cAMP tracer and a specific antibody) is added.

-

The plate is incubated for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

The plate is read on a compatible microplate reader.

-

The signal is inversely proportional to the intracellular cAMP concentration.

-

A standard curve is used to convert the signal to cAMP concentrations.

-

Dose-response curves are plotted to determine the EC50 (potency) and Emax (efficacy) of this compound for cAMP inhibition.

-

Conclusion

This compound acts as a partial agonist at the 5-HT5a receptor, with a binding affinity in the micromolar range. This activity has been confirmed through radioligand binding and GTP shift assays. While direct quantitative data on its functional efficacy in cAMP inhibition assays is not yet available in the published literature, the established signaling pathway of the 5-HT5a receptor strongly suggests that this compound's partial agonism results in a submaximal inhibition of adenylyl cyclase compared to the endogenous ligand, serotonin. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other 5-HT5a receptor modulators.

References

- 1. Valerian extract and this compound are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Crossroads of Sedation: A Technical Guide to the Biosynthesis of Valerenic Acid in Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerenic acid, a sesquiterpenoid exclusive to Valeriana officinalis, is a key contributor to the plant's anxiolytic and sedative properties. Understanding its intricate biosynthetic pathway is paramount for optimizing its production through metabolic engineering and ensuring the quality of valerian-based pharmaceuticals. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, from its primary metabolic precursors to the final bioactive compound. It details the key enzymes, their known kinetic properties, and the genes encoding them. Furthermore, this document furnishes detailed experimental protocols for the analysis of pathway intermediates and final products, alongside methodologies for enzyme characterization. All quantitative data are presented in structured tables for ease of comparison, and complex biological processes are visualized through logical diagrams to facilitate a deeper understanding of this vital metabolic route.

The Biosynthetic Pathway of this compound

The synthesis of this compound in Valeriana officinalis is a multi-step process that originates from the general isoprenoid pathway and culminates in a series of specific enzymatic transformations primarily occurring in the roots of the plant. The pathway can be broadly divided into three major stages:

-

Formation of the C15 Precursor, Farnesyl Diphosphate (B83284) (FPP): Like all sesquiterpenoids, the journey to this compound begins with the universal C5 building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These are produced through the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway.[1] Three of these C5 units are sequentially condensed to form the C15 compound, farnesyl diphosphate (FPP).

-

Cyclization of FPP to Valerenadiene: The first committed step in this compound biosynthesis is the cyclization of the linear FPP molecule into a cyclic sesquiterpene hydrocarbon. This crucial conversion is catalyzed by a specific sesquiterpene synthase.

-

Oxidation of Valerenadiene to this compound: The final stage involves a series of oxidative modifications of the valerenadiene backbone to introduce the characteristic carboxylic acid group of this compound. This process is mediated by a cytochrome P450 monooxygenase and subsequent dehydrogenase enzymes.

The complete biosynthetic pathway is illustrated in the diagram below.

Key Enzymes and Genes

The biosynthesis of this compound is orchestrated by a series of specific enzymes. The genes encoding these enzymes have been identified and are predominantly expressed in the root tissues of V. officinalis.

| Enzyme | Gene Name | Substrate | Product(s) | Cofactors |

| Farnesyl Diphosphate Synthase | VoFPS | GPP, IPP | Farnesyl Diphosphate (FPP) | Mg²⁺ |

| Valerena-4,7(11)-diene Synthase | VoTPS2 | Farnesyl Diphosphate (FPP) | Valerena-4,7(11)-diene | Mg²⁺ |

| Cytochrome P450 Monooxygenase | VoCYP71DJ1 | Valerena-4,7(11)-diene | Hydroxyvalerenadiene | NADPH, O₂ |

| Alcohol Dehydrogenase | - | Hydroxyvalerenadiene | Valerenal | NAD⁺/NADP⁺ |

| Aldehyde Dehydrogenase | - | Valerenal | This compound | NAD⁺/NADP⁺ |

Table 1: Key Enzymes and Genes in the this compound Biosynthetic Pathway.

Quantitative Data

Enzyme Kinetic Properties

The kinetic parameters of the initial enzymes in the dedicated pathway have been characterized, providing insights into their catalytic efficiency.

| Enzyme | Km (µM) | kcat (s⁻¹) | Source(s) |

| Valerena-4,7(11)-diene Synthase (VoTPS2) | ~10 | 0.01 | [1] |

| Valerena-1,10-diene Synthase (VoTPS1) | ~10 | 0.01 | [1] |

Table 2: Kinetic Properties of Valerenadiene Synthases from V. officinalis. Note: Kinetic data for VoCYP71DJ1 and the subsequent dehydrogenases from V. officinalis are not yet available in the literature.

Metabolite Concentrations and Gene Expression

The production of this compound is influenced by various factors, including developmental stage and environmental stimuli. Elicitation with methyl jasmonate (MeJA), for instance, has been shown to significantly enhance both gene expression and metabolite accumulation.

| Treatment (100 µM MeJA) | This compound Content (mg/g DW) | VoTPS1 Relative Expression (fold change) | VoTPS7 Relative Expression (fold change) |

| Control (0h) | 1.03 | 1 | 1 |

| 24h | - | ~12 | ~8 |

| 72h | 12.45 | - | - |

Table 3: Effect of Methyl Jasmonate Elicitation on this compound Content and Gene Expression in V. officinalis Roots.[2] Note: This table presents a selection of the reported data for illustrative purposes.

Experimental Protocols

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in V. officinalis root extracts.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Orthophosphoric acid

-

This compound standard

-

Deionized water

Procedure:

-

Sample Preparation:

-

Grind dried V. officinalis root material to a fine powder.

-

Accurately weigh approximately 1 g of the powdered material.

-

Extract with a suitable solvent (e.g., 70% ethanol) using sonication or maceration.

-

Filter the extract and evaporate the solvent under reduced pressure.

-

Redissolve the residue in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A gradient of acetonitrile and water (acidified with orthophosphoric acid). A typical starting condition is 75:25 (v/v) methanol: 0.5% orthophosphoric acid in water.[3] An alternative mobile phase is acetonitrile: 5% orthophosphoric acid (pH 3.5) in a 97:3 (v/v) ratio.[4]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: Ambient or controlled at 25°C.

-

Detection Wavelength: 220 nm.[4]

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of known concentrations of the this compound standard.

-

Inject the samples and standards into the HPLC system.

-

Identify the this compound peak in the sample chromatograms by comparing the retention time with the standard.

-

Quantify the amount of this compound in the samples by interpolating the peak area from the calibration curve.

-

In Vitro Enzyme Assay for Valerena-4,7(11)-diene Synthase (VoTPS2)

This protocol describes a method to determine the activity of VoTPS2 by measuring the formation of valerena-4,7(11)-diene from FPP.

Reagents:

-

Purified recombinant VoTPS2 enzyme.

-

Farnesyl diphosphate (FPP) substrate.

-

Assay Buffer: 50 mM HEPES (pH 7.2), 10 mM MgCl₂, 5 mM DTT, 10% (v/v) glycerol.[5]

-

Hexane (B92381) (for product extraction).

-

GC-MS system for product analysis.

Procedure:

-

Reaction Setup:

-

Enzyme Reaction:

-

Product Extraction and Analysis:

-

Stop the reaction by vigorous vortexing to ensure complete extraction of the product into the hexane layer.

-

Centrifuge the vial to separate the aqueous and organic phases.

-

Carefully remove the upper hexane layer for analysis.

-

Analyze the hexane extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the valerena-4,7(11)-diene produced.

-

Transcriptional Regulation

The biosynthesis of this compound is tightly regulated at the transcriptional level. Several families of transcription factors (TFs) have been implicated in controlling the expression of the pathway genes in response to developmental cues and environmental stimuli, such as light and elicitors.

Conclusion

The elucidation of the this compound biosynthetic pathway in Valeriana officinalis has provided a solid foundation for the metabolic engineering of this valuable medicinal compound. While the core pathway has been established, further research is required to fully characterize the kinetic properties of all the involved enzymes and to unravel the complete regulatory network that governs its production. The protocols and data presented in this guide offer a valuable resource for researchers aiming to advance our understanding and enhance the production of this compound for pharmaceutical applications.

References

- 1. Enzymatic synthesis of valerena-4,7(11)-diene by a unique sesquiterpene synthase from the valerian plant (Valeriana officinalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journalsarjnp.com [journalsarjnp.com]

- 5. benchchem.com [benchchem.com]

Valerenic Acid's Role in the Sedative Effects of Valerian Root: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerian (Valeriana officinalis) root has a long history of use as a mild sedative and anxiolytic. Modern scientific investigation has identified valerenic acid, a sesquiterpenoid, as a key contributor to these effects. This technical guide provides an in-depth analysis of the molecular mechanisms, pharmacological properties, and experimental evaluation of this compound's role in the sedative action of valerian root. It is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes. The primary mechanism of action for this compound involves the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors, specifically interacting with a binding site on the β subunit. This guide synthesizes current knowledge to facilitate further research and development in the field of GABAergic modulation and natural product-derived therapeutics.

Introduction

Valeriana officinalis, commonly known as valerian, is a perennial flowering plant whose roots have been used for centuries to alleviate insomnia and anxiety. While the sedative properties of valerian extracts are widely recognized, the precise identification of the active constituents and their mechanisms of action has been a subject of extensive research. Among the various compounds isolated from valerian root, this compound has emerged as a principal agent responsible for its sedative and anxiolytic effects[1][2]. This guide focuses on the technical aspects of this compound's pharmacology, providing a detailed examination of its interaction with the central nervous system.

Mechanism of Action: GABA-A Receptor Modulation

The sedative and anxiolytic effects of this compound are primarily attributed to its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the brain. This compound acts as a positive allosteric modulator of GABA-A receptors, which are ligand-gated ion channels that mediate fast synaptic inhibition[3][4].

Allosteric Modulation and Subunit Specificity

This compound enhances the effect of GABA at the GABA-A receptor, but it does so through a binding site distinct from that of benzodiazepines[2]. This allosteric modulation results in an increased chloride ion influx upon GABA binding, leading to hyperpolarization of the neuron and a reduction in neuronal excitability.

Crucially, the modulatory effect of this compound is subunit-specific. It preferentially potentiates GABA-A receptors containing β2 or β3 subunits, while having a significantly weaker effect on receptors with the β1 subunit[3][5]. This subunit selectivity is a key aspect of its pharmacological profile and is determined by a single amino acid residue, asparagine 265 (N265), within the transmembrane domain of the β2 and β3 subunits[1][6]. Site-directed mutagenesis studies have confirmed that this residue is critical for the action of this compound[6][7]. The binding pocket for this compound is believed to be located at the β+/α- interface of the receptor[7].

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's sedative effects.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Binding Affinity and Efficacy of this compound

| Parameter | Receptor/System | Value | Reference(s) |

| Binding Affinity (Kd) | High-affinity site (rat brain membranes) | 25 nM | [8][9] |

| Low-affinity site (rat brain membranes) | 16 µM | [8][9] | |

| Inhibitory Concentration (IC50) | 5-HT5a Receptor | 17.2 µM | [8] |

| Binding Affinity (Ki) | 5-HT5a Receptor | 10.7 µM | [8] |

| Efficacy (EC50) | α1β3 GABA-A Receptor | 13.7 ± 2.3 µM (for this compound amide) | [3] |

| α1β3γ2S GABA-A Receptor (for VA-TET) | 6.0 ± 1.0 µM | [10] | |

| Maximum Efficacy (Emax) | α1β3γ2S GABA-A Receptor | 632 ± 88% | [10] |

| α1β2γ2S GABA-A Receptor | 721 ± 68% | [10] |

Table 2: Pharmacokinetic Parameters of this compound in Humans

| Parameter | Value | Condition | Reference(s) |

| Maximum Concentration (Cmax) | 0.9 - 2.3 ng/mL | Single 600 mg oral dose of valerian | [11][12] |

| Time to Maximum Concentration (Tmax) | 1 - 2 hours | Single 600 mg oral dose of valerian | [11][12] |

| Elimination Half-life (T1/2) | 1.1 ± 0.6 hours | Single 600 mg oral dose of valerian | [11][12] |

| Area Under the Curve (AUC) | 4.80 ± 2.96 µg/mL*h | Single 600 mg oral dose of valerian | [11] |

Note: There is considerable inter- and intra-subject variability in the pharmacokinetic parameters of this compound[13].

Table 3: Effects of this compound on Sleep Parameters in Animal Models

| Parameter | Animal Model | Dose | Effect | Reference(s) |

| Sleep Latency | Mice (Pentobarbital-induced sleep) | 100 mg/kg | Decreased | [4][14] |

| Mice (Pentobarbital-induced sleep) | 300 mg/kg | Significantly Decreased | [4][14] | |

| Sleep Duration | Mice (Pentobarbital-induced sleep) | 100 mg/kg | Increased | [4][14] |

| Mice (Pentobarbital-induced sleep) | 300 mg/kg | Significantly Increased | [4][14] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Two-Microelectrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to study the modulation of ion channel function by expressing specific receptor subunits in Xenopus laevis oocytes.

Protocol:

-

Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase).

-

cRNA Injection: Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2). For co-expression, mix the cRNAs in a specific ratio. Incubate the injected oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with a high concentration of KCl (e.g., 3 M). One electrode measures the membrane potential, and the other injects current.

-

Clamp the membrane potential at a holding potential (e.g., -70 mV) using a voltage-clamp amplifier.

-

-

Drug Application: Apply GABA at a concentration that elicits a submaximal current (e.g., EC5-EC20). Once a stable baseline current is established, co-apply GABA with varying concentrations of this compound.

-

Data Analysis: Measure the potentiation of the GABA-induced chloride current by this compound. Construct concentration-response curves to determine EC50 and Emax values.

Whole-Cell Patch Clamp in HEK293 Cells

This technique allows for the recording of currents from the entire cell membrane of cultured mammalian cells expressing the receptor of interest.

Protocol:

-

Cell Culture and Transfection: Culture Human Embryonic Kidney (HEK) 293 cells. Transfect the cells with plasmids containing the cDNAs for the desired GABA-A receptor subunits.

-

Electrophysiological Recording:

-

Place a coverslip with adherent cells in a recording chamber on an inverted microscope.

-

Use a glass micropipette with a fine tip filled with an intracellular solution.

-

Form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Rupture the cell membrane within the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the cell at a specific holding potential.

-

-

Drug Application: Perfuse the cell with an extracellular solution containing GABA and/or this compound using a rapid perfusion system.

-

Data Analysis: Record and analyze the resulting currents to determine the effect of this compound on GABA-A receptor function.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is used to separate, identify, and quantify this compound in valerian root extracts and biological samples.

Protocol:

-

Sample Preparation: Extract this compound from the plant material or biological matrix using an appropriate solvent (e.g., methanol (B129727) or ethanol). Filter the extract to remove particulate matter.

-

Chromatographic Separation:

-

Inject the sample into an HPLC system equipped with a reverse-phase column (e.g., C18).

-

Use a mobile phase consisting of a mixture of an aqueous solution (e.g., water with phosphoric acid) and an organic solvent (e.g., acetonitrile)[15]. A gradient elution is often employed to achieve optimal separation[15].

-

-

Detection: Detect this compound using a UV detector at a specific wavelength (e.g., 225 nm)[15].

-

Quantification: Create a calibration curve using known concentrations of a this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to the GABA-A receptor.

Protocol:

-

Membrane Preparation: Homogenize brain tissue (e.g., rat cortex) in a buffer solution. Centrifuge the homogenate to isolate the cell membranes containing the GABA-A receptors.

-

Binding Reaction: Incubate the membrane preparation with a radiolabeled ligand that binds to the GABA-A receptor (e.g., [3H]muscimol or [3H]flunitrazepam) in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand by rapid filtration through a glass fiber filter.

-

Detection: Quantify the amount of radioactivity on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents and to evaluate the anxiolytic effects of pharmacological agents.

Protocol:

-

Apparatus: The maze consists of two open arms and two closed arms of equal size, arranged in a plus shape and elevated from the floor.

-

Procedure:

-

Administer this compound or a vehicle control to the animals (e.g., mice or rats) via the desired route (e.g., oral gavage).

-

After a specified pre-treatment time, place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Data Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

References

- 1. GABA A receptors as in vivo substrate for the anxiolytic action of this compound, a major constituent of valerian root extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound derivatives as novel subunit-selective GABAA receptor ligands –in vitro and in vivo characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of a Novel Valerian Extract on Sleep Quality, Relaxation, and GABA/Serotonin Receptor Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the putative binding pocket of this compound on GABAA receptors using docking studies and site‐directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of the putative binding pocket of this compound on GABAA receptors using docking studies and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. Analysis of β-Subunit-dependent GABAA Receptor Modulation and Behavioral Effects of this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of this compound after administration of valerian in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of this compound after single and multiple doses of valerian in older women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of a Novel Valerian Extract on Sleep Duration, Latency, Pro-sleep Neurotransmitters and Neuronal Receptors in a Pentobarbital-Induced Sleep Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

In Vitro Neuroprotective Properties of Valerenic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valerenic acid, a key sesquiterpenoid constituent of the medicinal plant Valeriana officinalis, has garnered significant scientific interest for its potential neuroprotective effects. Traditionally used for its sedative and anxiolytic properties, emerging in vitro evidence suggests that this compound may offer therapeutic benefits for a range of neurological disorders by mitigating neuronal damage and promoting cell survival. This technical guide provides an in-depth overview of the neuroprotective mechanisms of this compound demonstrated in in vitro studies, with a focus on its impact on excitotoxicity, oxidative stress, apoptosis, and neuroinflammation. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this promising area.

Core Neuroprotective Mechanisms of this compound

In vitro research has elucidated several key pathways through which this compound exerts its neuroprotective effects. These primarily involve the modulation of GABAergic neurotransmission, attenuation of neuroinflammation, and reduction of oxidative stress.

Data Presentation: Summary of In Vitro Quantitative Data

The following tables summarize the key quantitative findings from in vitro studies on the neuroprotective effects of this compound.

| Cell Line | Neurotoxic Insult | This compound Concentration | Outcome Measure | Result | Reference |

| Glioblastoma (LN229) | - | IC50 | Cell Viability | 5.467 ± 0.07 µM | [1] |

| Glioblastoma (U251 MG) | - | IC50 | Cell Viability | 8.544 ± 0.72 µM | [1] |

| Rat Brainstem Neurons | - | IC50 | Inhibition of Neuronal Firing | 23 ± 2.6 µM | [2][3] |

| HepG2 | Benomyl (6 µM) | 100 µM | Reactive Oxygen Species (ROS) | 2-fold decrease compared to benomyl-treated cells | [4] |

| HepG2 | Benomyl (6 µM) | 200 µM | Reactive Oxygen Species (ROS) | 3.8-fold decrease compared to benomyl-treated cells | [4] |

| Cell Line | Treatment | Outcome Measure | Result | Reference |

| Glioblastoma (LN229 & U251 MG) | This compound | Apoptosis | Increased number of apoptotic cells (Annexin V/PI staining) | [1] |

| Glioblastoma (LN229 & U251 MG) | This compound | Apoptosis | Increased cleaved caspase 3 expression | [1] |

| Mouse Microglial Cells | Valerian Extract (2.5 µL/mL) | Gene Expression | Decreased TNF-α and iNOS expression | [5] |

Key Signaling Pathways in this compound-Mediated Neuroprotection

This compound's neuroprotective actions are mediated by its interaction with several critical signaling pathways. The primary mechanisms identified in in vitro studies include the modulation of the GABA-A receptor, inhibition of the pro-inflammatory NF-κB pathway, and activation of the pro-survival PI3K/Akt pathway.

GABA-A Receptor Modulation

This compound is a known positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the receptor, it enhances the influx of chloride ions in response to GABA, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. This mechanism is crucial in protecting neurons from excitotoxic damage.[6][7]

Anti-Inflammatory Pathway: NF-κB Inhibition

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a significant contributor to neuronal damage. In vitro studies have shown that this compound can suppress neuroinflammation by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] By preventing the translocation of NF-κB into the nucleus, this compound reduces the expression of pro-inflammatory genes, such as TNF-α and iNOS.[5]

Pro-Survival Pathway: PI3K/Akt Activation

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Some evidence suggests that the neuroprotective effects of compounds similar to this compound may involve the activation of this pathway. Activation of Akt can lead to the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors that promote the expression of survival genes.[13][14][15]

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to assess the neuroprotective properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of neuronal cells, both alone and in the presence of a neurotoxic agent.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Complete culture medium

-

This compound stock solution

-

Neurotoxic agent (e.g., glutamate, H₂O₂)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment:

-

To assess this compound cytotoxicity: Replace the medium with fresh medium containing various concentrations of this compound.

-

To assess neuroprotection: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours) before adding the neurotoxic agent.

-

-

Incubation: Incubate the cells for the desired treatment period (e.g., 24-48 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Neuronal cell line

-

Complete culture medium

-

This compound stock solution

-

Apoptosis-inducing agent (e.g., staurosporine)

-

Caspase-Glo® 3/7 Assay kit (or similar)

-

96-well white-walled microplate

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at an appropriate density.

-

Treatment: Treat cells with this compound and/or an apoptosis-inducing agent as described for the cell viability assay.

-

Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

-

Data Analysis: Express caspase-3/7 activity as a fold change relative to the control.

Measurement of Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable dye H₂DCFDA to measure intracellular ROS levels.

Materials:

-

Neuronal cell line

-

Complete culture medium

-

This compound stock solution

-

Oxidative stress-inducing agent (e.g., H₂O₂)

-

H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) stock solution

-

96-well black-walled, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a 96-well black-walled, clear-bottom plate.

-

Treatment: Treat cells with this compound and/or an oxidative stress-inducing agent.

-

Dye Loading: After treatment, wash the cells with PBS and then incubate with H₂DCFDA solution (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C in the dark.

-

Wash: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

-

Data Analysis: Express ROS levels as a percentage or fold change relative to the control.

Quantification of Inflammatory Markers (ELISA)

This protocol describes the measurement of pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

Neuronal or microglial cell line

-

Complete culture medium

-

This compound stock solution

-

Inflammatory stimulus (e.g., lipopolysaccharide - LPS)

-

ELISA kit for the specific cytokine (e.g., TNF-α, IL-6)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with this compound and/or an inflammatory stimulus.

-

Supernatant Collection: After the incubation period, collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatant to a pre-coated plate, followed by the addition of detection antibodies and a substrate.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Calculate the cytokine concentration based on a standard curve and express the results as pg/mL or ng/mL.

Conclusion

The in vitro evidence presented in this technical guide strongly supports the neuroprotective potential of this compound. Its multifaceted mechanism of action, encompassing the modulation of GABAergic signaling, and its anti-inflammatory, and antioxidant properties, makes it a compelling candidate for further investigation in the context of various neurodegenerative and neurological disorders. The detailed protocols and summarized data provided herein are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of our understanding of this compound's therapeutic promise and accelerating its potential translation into clinical applications. Further in vivo studies are warranted to validate these in vitro findings and to fully elucidate the therapeutic efficacy of this compound in complex biological systems.

References

- 1. 5-HT receptor agonist this compound enhances the innate immunity signal and suppresses glioblastoma cell growth and invasion [ijbs.com]

- 2. The gamma-aminobutyric acidergic effects of valerian and this compound on rat brainstem neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ameliorative Effects of the Sesquiterpenoid this compound on Oxidative Stress Induced in HepG2 Cells after Exposure to the Fungicide Benomyl | MDPI [mdpi.com]

- 5. tmrjournals.com [tmrjournals.com]

- 6. Modulation of GABAA receptors by valerian extracts is related to the content of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound potentiates and inhibits GABA(A) receptors: molecular mechanism and subunit specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valproic acid attenuates traumatic spinal cord injury-induced inflammation via STAT1 and NF-κB pathway dependent of HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Valproic acid increases NF-κB transcriptional activation despite decreasing DNA binding ability in P19 cells, which may play a role in VPA-initiated teratogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. impactfactor.org [impactfactor.org]

- 12. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Valproic Acid Protects Primary Dopamine Neurons from MPP+-Induced Neurotoxicity: Involvement of GSK3 β Phosphorylation by Akt and ERK through the Mitochondrial Intrinsic Apoptotic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Valerenic Acid from Valeriana officinalis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerenic acid, a sesquiterpenoid found in the roots and rhizomes of the valerian plant (Valeriana officinalis), is a key bioactive compound responsible for the plant's well-documented sedative and anxiolytic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details comprehensive experimental protocols for extraction and isolation, presents quantitative data on extraction yields, and illustrates the key signaling pathways through which this compound exerts its pharmacological effects. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction: The Discovery of this compound

The use of valerian root as a medicinal herb dates back to ancient Greece and Rome, where it was prescribed for insomnia and nervousness.[1][[“]] For centuries, the therapeutic benefits of valerian were attributed to a complex mixture of compounds within the plant's essential oil. It was not until the 20th century that scientific investigation began to pinpoint the specific constituents responsible for its sedative action.

This compound was identified as a principal active component of valerian.[3] Subsequent research has established that this compound and its derivatives, including acetoxythis compound and hydroxythis compound, are positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[4][5][6] This interaction enhances the effect of GABA, leading to a calming and sedative effect.[4][5][6] Further studies have revealed that this compound also interacts with serotonin (B10506) (5-HT) receptors and possesses anti-inflammatory properties through the modulation of nuclear factor-kappa B (NF-κB) and peroxisome proliferator-activated receptor-gamma (PPARγ) signaling pathways.

Experimental Protocols for the Isolation and Quantification of this compound

The following section provides detailed methodologies for the extraction, isolation, purification, and quantification of this compound from Valeriana officinalis root material.

Extraction

Several methods have been developed for the extraction of this compound from valerian root. The choice of method often depends on the desired scale and the intended application of the final product.

2.1.1. Solvent Extraction with Ethanol (B145695)

This is a traditional and widely used method for obtaining a this compound-rich extract.

-

Materials:

-

Dried and powdered Valeriana officinalis rhizomes.

-

Ethanol (70% v/v).

-

Stirred tank extractor or similar apparatus.

-

-

Protocol:

-

Combine the powdered valerian rhizomes with 70% ethanol in a solid-to-solvent ratio of 1:10 (w/v).

-

Heat the mixture to 70°C with continuous stirring.

-

Maintain the extraction for a period of 2 hours.

-

After extraction, separate the liquid extract from the solid plant material by filtration.

-

The resulting hydroalcoholic extract can be concentrated under reduced pressure to yield a crude extract rich in valerenic acids.

-

2.1.2. Supercritical Fluid Extraction (SFE) with Carbon Dioxide

SFE is a more modern and environmentally friendly technique that yields a highly concentrated extract.

-

Materials and Equipment:

-

Dried and powdered Valeriana officinalis root.

-

Supercritical fluid extractor.

-

Food-grade carbon dioxide (CO2).

-

Ethanol or methanol (B129727) (as a modifier).

-

-

Protocol:

-

Load the powdered valerian root into the extraction vessel of the SFE system.

-

Pressurize the system with CO2 to 15 MPa and heat to 40°C.

-

Introduce 5% ethanol or methanol as a co-solvent (modifier) to the CO2 stream.

-

Perform the extraction for a duration of 20-30 minutes.

-

The extracted valerenic acids are collected in a separation vessel after depressurization of the CO2.

-

Isolation and Purification by Chromatography

Following extraction, chromatographic techniques are employed to isolate and purify this compound from other co-extracted compounds.

2.2.1. Methanol Extraction and Solvent Partitioning

This initial step fractionates the crude extract based on polarity.

-

Materials:

-

Crude valerian extract.

-

Methanol.

-

Ethyl acetate.

-

Separatory funnel.

-

-

Protocol:

-

Dissolve the crude extract in methanol.

-

Perform a liquid-liquid extraction in a separatory funnel by partitioning the methanolic solution against hexane. Separate the hexane layer.

-

Subsequently, partition the remaining methanolic layer against chloroform and then ethyl acetate, collecting each solvent fraction separately. This compound and its derivatives will primarily partition into the less polar fractions (hexane and chloroform).

-

2.2.2. Column Chromatography

This technique separates compounds based on their affinity for a stationary phase.

-

Materials:

-

Hexane or chloroform fraction from solvent partitioning.

-

Silica (B1680970) gel (for normal-phase chromatography).

-

Glass chromatography column.

-

Hexane and chloroform (as mobile phase).

-

-

Protocol:

-

Prepare a slurry of silica gel in hexane and pack it into the chromatography column.

-

Concentrate the hexane or chloroform fraction and load it onto the top of the silica gel bed.

-

Elute the column with a gradient of hexane and chloroform, starting with 100% hexane and gradually increasing the proportion of chloroform.[7]

-

Collect fractions of the eluate and monitor the presence of this compound using thin-layer chromatography (TLC).

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

2.2.3. Preparative Thin-Layer Chromatography (PTLC)

PTLC can be used for further purification of the isolated fractions.

-

Materials:

-

Partially purified fractions from column chromatography.

-

Silica gel PTLC plates (e.g., GF254).

-

Developing solvent: n-hexane:ethyl acetate:acetic acid (65:35:0.5 v/v/v).[7]

-

UV lamp (254 nm).

-

-

Protocol:

-

Apply the partially purified fraction as a band onto the PTLC plate.

-

Develop the plate in a chromatography tank containing the developing solvent.

-

After development, visualize the separated bands under a UV lamp at 254 nm.

-

Scrape the band corresponding to this compound from the plate.

-

Extract this compound from the silica gel using a suitable solvent like chloroform or ethyl acetate.

-

Filter the solution to remove the silica gel and evaporate the solvent to obtain purified this compound.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard analytical technique for the precise quantification of this compound.

-

Equipment and Conditions:

-

HPLC System: With a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and 0.1% phosphoric acid in water.

-

Flow Rate: 1.5 mL/min.

-

Detection Wavelength: 218 nm.[8]

-

Standard: A certified reference standard of this compound.

-

-

Protocol:

-

Prepare a standard curve by injecting known concentrations of the this compound reference standard.

-

Dissolve a precisely weighed amount of the valerian extract or purified sample in the mobile phase.

-

Inject the sample into the HPLC system.

-

Identify the this compound peak in the chromatogram based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

-

Quantitative Data on Extraction Yields

The yield of this compound is highly dependent on the extraction method and the parameters used. The following table summarizes comparative data from studies on different extraction techniques.

| Extraction Method | Solvent/Conditions | Total Valerenic Acids Yield (mg/g of dry root) | Reference |

| Percolation | 70% Ethanol | ~2.4 | [9] |

| Supercritical Fluid Extraction (SFE) | CO2 at 10 MPa, 40°C | ~2.0 | [9] |

| Supercritical Fluid Extraction (SFE) | CO2 at 15 MPa, 40°C | ~2.1 | [9] |

| Supercritical Fluid Extraction (SFE) | CO2 at 20 MPa, 40°C | ~2.1 | [9] |

| Supercritical Fluid Extraction (SFE) | CO2 at 15 MPa, 50°C | ~2.1 | [9] |

| Supercritical Fluid Extraction (SFE) with Modifier | CO2 at 15 MPa, 40°C + 5% Ethanol | ~2.4 | [9] |

| Supercritical Fluid Extraction (SFE) with Modifier | CO2 at 15 MPa, 40°C + 5% Methanol | ~2.5 | [9] |

Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

GABA-A Receptor Modulation

This compound acts as a positive allosteric modulator of GABA-A receptors, specifically those containing β2 or β3 subunits. This enhances the inhibitory effects of GABA, leading to neuronal hyperpolarization and a sedative effect.

Caption: this compound's modulation of the GABA-A receptor.

5-HT5A Receptor Partial Agonism

This compound acts as a partial agonist at the 5-HT5A serotonin receptor. This interaction is thought to contribute to its effects on the sleep-wake cycle, as these receptors are present in the suprachiasmatic nucleus.

Caption: this compound's interaction with the 5-HT5A receptor.

NF-κB Signaling Inhibition

This compound has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation. This inhibition is thought to underlie the anti-inflammatory properties of valerian.

Caption: Inhibition of the NF-κB pathway by this compound.

PPARγ Partial Agonism

This compound acts as a partial agonist of PPARγ, a nuclear receptor involved in the regulation of adipogenesis and glucose metabolism.

Caption: this compound's partial agonism of the PPARγ receptor.

Conclusion

This compound remains a compound of significant interest in the fields of phytochemistry and pharmacology. The methodologies for its extraction and isolation have evolved, offering a range of options from traditional solvent-based methods to more advanced techniques like supercritical fluid extraction. The elucidation of its mechanisms of action, particularly its modulation of the GABA-A receptor and other key signaling pathways, provides a solid scientific basis for the therapeutic applications of valerian. This guide serves as a comprehensive resource for professionals seeking to further explore the potential of this compound in research and drug development.

References

- 1. Valerian extract and this compound are partial agonists of the 5-HT5a receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. 5-HT receptor agonist this compound enhances the innate immunity signal and suppresses glioblastoma cell growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extraction of valerenic acids from valerian (Valeriana officinalis L.) rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. NF-kappaB modulators from Valeriana officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Valerenic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Valerenic acid, a key bioactive sesquiterpenoid from the roots of Valeriana officinalis, is a molecule of significant interest in neuroscience and pharmacology. Renowned for its anxiolytic and sedative properties, its multifaceted mechanism of action, primarily involving the modulation of GABA-A receptors, positions it as a compelling lead compound in drug discovery. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biosynthetic pathway of this compound. It further details established experimental protocols for its extraction, analysis, and pharmacological evaluation, offering a foundational resource for researchers in the field.

Chemical Structure and Physicochemical Properties

This compound is a bicyclic sesquiterpenoid carboxylic acid.[1] Its chemical identity is defined by the following identifiers:

-

IUPAC Name: (2E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid[1][2]

-

CAS Number: 3569-10-6[3]

The structure of this compound is characterized by a decahydro-as-indacene core substituted with a methylpropenoic acid moiety. The presence of multiple chiral centers results in several stereoisomers, with the naturally occurring and biologically active form being the (-)-enantiomer.[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below, providing essential data for experimental design and formulation development.

| Property | Value | Reference(s) |

| Melting Point | 134-139 °C | [4][5] |

| Boiling Point | 374.00 to 375.00 °C @ 760.00 mm Hg | [6] |

| Solubility | Slightly soluble in water (3.284 mg/L @ 25 °C (est)). Soluble in ethanol, chloroform (B151607), methanol (B129727), dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [4][6][7][8][9] |

| pKa | 4.88 ± 0.19 (Predicted) | [4] |

| logP (o/w) | 5.188 (est) | [6] |

Biosynthesis of this compound

The biosynthesis of this compound in Valeriana officinalis originates from the mevalonate (B85504) (MVA) pathway, a fundamental route for the production of isoprenoids in plants. The pathway commences with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis of this compound are:

-

Formation of Farnesyl Diphosphate (FPP): Three molecules of IPP are sequentially condensed to form the C15 intermediate, farnesyl diphosphate (FPP).[10][11]

-

Cyclization of FPP: The enzyme valerena-4,7(11)-diene (B12366622) synthase (VDS), a type of terpene synthase, catalyzes the cyclization of FPP to form the sesquiterpene hydrocarbon, valerena-4,7(11)-diene.[10][12] This is a critical step that establishes the characteristic bicyclic core of this compound.

-

Oxidative Modifications: A series of subsequent oxidative reactions, primarily mediated by cytochrome P450 monooxygenases and dehydrogenases, convert valerena-4,7(11)-diene into this compound.[11] This involves the oxidation of a methyl group on the isobutenyl side chain to a carboxylic acid.

Experimental Protocols

Extraction and Isolation of this compound from Valeriana officinalis

This protocol outlines a general procedure for the extraction and isolation of this compound from the dried roots of Valeriana officinalis.

Materials:

-

Dried and powdered roots of Valeriana officinalis

-

Methanol (HPLC grade)

-

Hexane (B92381) (analytical grade)

-

Ethyl acetate (analytical grade)

-

Chloroform (analytical grade)

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction: Macerate the powdered root material with methanol at room temperature for 24 hours. Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Solvent Partitioning: Fractionate the crude methanol extract successively with solvents of increasing polarity: hexane, chloroform, and ethyl acetate. This will yield fractions with varying concentrations of this compound and its derivatives.

-

Column Chromatography: Pack a chromatography column with silica gel slurried in hexane. Load the hexane or chloroform fraction (which is typically enriched in this compound) onto the column.

-

Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Fraction Collection and Analysis: Collect the fractions and monitor the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Purification: Combine the fractions containing pure this compound and evaporate the solvent to yield the isolated compound.

Analytical Methods

This method is suitable for the quantitative analysis of this compound in extracts and finished products.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Mobile Phase:

-

A: 0.5% Phosphoric acid in water

-

B: Methanol

Gradient Program:

| Time (min) | %A | %B |

|---|---|---|

| 0 | 40 | 60 |

| 5 | 30 | 70 |

| 22 | 18 | 82 |

| 30 | 18 | 82 |

| 35 | 10 | 90 |

Detection Wavelength: 220 nm Flow Rate: 1.0 mL/min Column Temperature: 35 °C

GC-MS is a powerful technique for the identification and quantification of this compound, particularly in complex volatile mixtures.

Instrumentation:

-

GC-MS system with a capillary column (e.g., Rtx-5MS, 30m x 0.25mm, 0.25µm)

Carrier Gas: Helium at a constant flow of 1.0 mL/min

Temperature Program:

-

Initial Temperature: 60 °C

-

Ramp 1: Increase to 240 °C at 3 °C/min

-

Ramp 2: Increase to 300 °C at 10 °C/min

-

Final Hold: 7 minutes at 300 °C

Injector Temperature: 220 °C Detector Temperature: 240 °C Ionization Mode: Electron Impact (EI) at 70 eV

NMR spectroscopy is indispensable for the structural elucidation of this compound and its derivatives. A combination of 1D and 2D NMR experiments is typically employed.

Recommended Pulse Sequences for Structural Elucidation:

-

1D ¹H and ¹³C NMR: For initial assessment of proton and carbon environments.

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

-